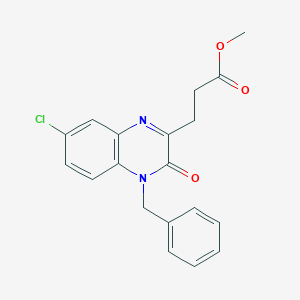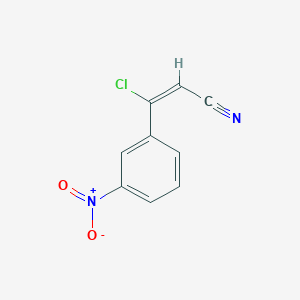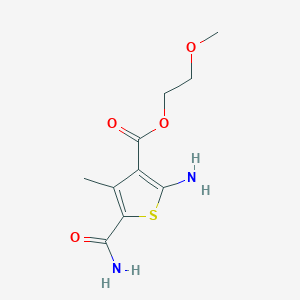
5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The compound also contains two methoxyphenyl groups and a thiol group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-triazole ring, which is an aromatic ring consisting of two carbon atoms and three nitrogen atoms. Attached to this ring are two methoxyphenyl groups and a thiol group .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the thiol group in this compound could make it a good nucleophile .Mécanisme D'action
The mechanism of action of 5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is still not fully understood, but it is believed to interact with proteins and other biomolecules through hydrogen bonding and electrostatic interactions. It is also believed to interact with metal ions, such as zinc, iron, and copper, which can affect the structure and function of proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood, but it is believed to interact with proteins and other biomolecules to affect their structure and function. It is also believed to interact with metal ions, such as zinc, iron, and copper, which can affect the structure and function of proteins and other biomolecules.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments has several advantages, including its versatility and low cost. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to its use in lab experiments, including its instability in aqueous solutions and its potential to interact with proteins and other biomolecules.
Orientations Futures
There are several potential future directions for research involving 5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. These include further research into its mechanism of action and biochemical and physiological effects, as well as its potential use as a tool for drug synthesis and organic synthesis. Additionally, further research into its interactions with metal ions and its potential applications in biochemistry and drug discovery could also be explored.
Méthodes De Synthèse
5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a variety of methods, but the most common is the reaction of 4-methoxyphenyl acetate and 3-methoxyphenyl acetate in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of this compound and other byproducts. The mixture is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has a variety of scientific applications, including drug synthesis, organic synthesis, and biochemical research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a starting material for the synthesis of other organic compounds. This compound is also used as a fluorescent probe in biochemical research due to its ability to interact with proteins and other biomolecules.
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-13-8-6-12(7-9-13)19-15(17-18-16(19)22)11-4-3-5-14(10-11)21-2/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGPBTMVTOBTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-methyl-2-(propan-2-yl)phenoxymethyl]benzohydrazide](/img/structure/B6143485.png)

![potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B6143491.png)

![(2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6143514.png)




![2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143546.png)

![4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6143553.png)
![3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B6143555.png)
![2,4-diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143562.png)